REACTION_SMILES
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[C:17](#[N:18])[c:19]1[cH:20][cH:21][c:22]([NH:25][c:26]2[n:27][c:28]([NH:41][C:42]([NH:43][CH:44]([CH3:45])[CH3:46])=[O:47])[n:29][c:30]([CH2:32][c:33]3[c:34]([Cl:40])[cH:35][cH:36][cH:37][c:38]3[Cl:39])[n:31]2)[cH:23][cH:24]1.[NH2:1][CH:2]([NH:3][CH3:4])[NH:5][C:6](=[O:7])[CH2:8][c:9]1[c:10]([Cl:11])[cH:12][cH:13][cH:14][c:15]1[Cl:16].[O:48]=[CH:49][N:50]([CH3:51])[CH3:52]>>[C:17](#[N:18])[c:19]1[cH:20][cH:21][c:22]([NH:25][c:26]2[n:27][c:28]([NH:41][CH3:42])[n:29][c:30]([CH2:32][c:33]3[c:34]([Cl:40])[cH:35][cH:36][cH:37][c:38]3[Cl:39])[n:31]2)[cH:23][cH:24]1
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Name
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CC(C)NC(=O)Nc1nc(Cc2c(Cl)cccc2Cl)nc(Nc2ccc(C#N)cc2)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(=O)Nc1nc(Cc2c(Cl)cccc2Cl)nc(Nc2ccc(C#N)cc2)n1
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Name
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CNC(N)NC(=O)Cc1c(Cl)cccc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(N)NC(=O)Cc1c(Cl)cccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CNc1nc(Cc2c(Cl)cccc2Cl)nc(Nc2ccc(C#N)cc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |